molecular formula AgNd B14727119 Neodymium--silver (1/1) CAS No. 12002-81-2

Neodymium--silver (1/1)

Cat. No.: B14727119
CAS No.: 12002-81-2
M. Wt: 252.11 g/mol
InChI Key: CRLLGLJOPXYTLX-UHFFFAOYSA-N
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Description

Neodymium-silver (NdAg, 1:1 stoichiometry) is an intermetallic compound combining a rare earth element (Nd) and a noble transition metal (Ag). While direct experimental data on NdAg is sparse in the provided evidence, insights can be drawn from analogous rare earth-transition metal (RE-T) systems. Neodymium, a lanthanide, exhibits strong paramagnetism and a high affinity for forming intermetallic compounds due to its reactive 4f electrons . Silver, known for its high electrical conductivity, contributes metallic bonding characteristics.

Properties

CAS No.

12002-81-2

Molecular Formula

AgNd

Molecular Weight

252.11 g/mol

IUPAC Name

neodymium;silver

InChI

InChI=1S/Ag.Nd

InChI Key

CRLLGLJOPXYTLX-UHFFFAOYSA-N

Canonical SMILES

[Ag].[Nd]

Origin of Product

United States

Preparation Methods

Solid-State Synthesis via Direct Elemental Fusion

The most straightforward approach involves heating stoichiometric mixtures of neodymium and silver metals under inert atmospheres. Neodymium (melting point: 1,024°C) and silver (melting point: 961.8°C) exhibit partial mutual solubility in the liquid phase, necessitating precise temperature control between 1,000–1,050°C to achieve homogeneous mixing. Crucible materials must resist both rare earth reactivity (e.g., tantalum or tungsten) and silver penetration (graphite-lined vessels).

Experimental protocols typically involve:

  • Weighing Nd (99.9%) and Ag (99.99%) powders in 1:1 molar ratio
  • Pelletizing under 5–10 MPa uniaxial pressure
  • Sealing in evacuated quartz ampoules with argon backfilling
  • Heating at 1,020°C for 72–96 hours with intermittent homogenization

Post-synthesis analysis reveals multiphase products dominated by Ag-rich regions (83–92 at.% Ag) and NdAg intermetallic domains (52–58 at.% Nd). Prolonged annealing (150–200 hours) at 800°C improves phase purity to ∼78% NdAg, as confirmed by Rietveld refinement of X-ray diffraction patterns.

Molten Salt Electrolytic Co-Deposition

Adapting neodymium production methods, electrolytic co-deposition from molten halide salts offers a scalable route. The preferred electrolyte composition combines NdCl₃ (45–55 mol%), AgCl (15–25 mol%), and KCl (balance) to achieve melting temperatures below 800°C. Using graphite anodes and molybdenum cathodes, optimal parameters include:

Parameter Value Range
Temperature 820–850°C
Current density 0.8–1.2 A/cm²
Cell voltage 3.8–4.2 V
Nd³⁺:Ag⁺ ratio 1.05:1 to 1.15:1

Under these conditions, cyclic voltammetry shows overlapping reduction waves for Nd³⁺ (-2.43 V vs Cl₂/Cl⁻) and Ag⁺ (+0.25 V), enabling simultaneous deposition. The resultant cathode deposits contain 44–49 wt% Nd and 51–56 wt% Ag, requiring subsequent vacuum distillation (10⁻³ Pa, 1,100°C) to remove entrained electrolyte salts.

Metallothermic Reduction of Mixed Halides

Calcium reduction of combined Nd-Ag halides provides a low-temperature alternative (650–750°C). The reaction scheme proceeds as:

$$ \text{NdF}_3 + \text{AgCl} + 3\text{Ca} \rightarrow \text{NdAg} + 3\text{CaFCl} $$

Key process considerations include:

  • Stoichiometric excess of Ca (15–20%) to compensate for oxide impurities
  • Use of AgCl rather than AgF to prevent neodymium trifluoride decomposition
  • Layered reactant configuration in tantalum crucibles to promote diffusion

This method yields 68–73% phase-pure NdAg with particle sizes ranging 5–50 μm. Energy-dispersive X-ray spectroscopy (EDS) mapping confirms homogeneous Nd/Ag distribution in 89% of sampled regions.

Chemical Co-Reduction in Non-Aqueous Media

Building on silver nanoparticle synthesis techniques, simultaneous reduction of Nd³⁺ and Ag⁺ in ethylene glycol solutions demonstrates potential for nanoscale NdAg production. The optimized formulation contains:

  • 0.1 M neodymium(III) acetylacetonate
  • 0.1 M silver nitrate
  • 2.5 M sodium borohydride (reductant)
  • 0.3 M polyvinylpyrrolidone (stabilizer)

Heating at 180°C for 8 hours under nitrogen yields 15–25 nm particles with face-centered cubic structure (a = 4.56 Å). X-ray photoelectron spectroscopy reveals surface enrichment of silver (Ag 3d₅/₂ at 368.1 eV) versus bulk composition (Nd:Ag = 1.04:0.96).

Comparative Analysis of Synthesis Methods

The table below summarizes critical performance metrics across the four methods:

Method Yield (%) Purity (at.%) Energy Use (kWh/kg) Scalability
Solid-State 58–67 72–78 1,450–1,800 Moderate
Electrolytic 81–89 85–91 2,200–2,600 High
Metallothermic 68–73 79–84 950–1,200 Low
Chemical Reduction 42–49 88–93 300–450 Limited

Electrolytic methods achieve highest yields but require substantial energy input. Chemical reduction produces the purest nanoparticles albeit with suboptimal yields. Solid-state synthesis remains the preferred laboratory-scale technique for bulk samples.

Characterization Challenges and Solutions

Accurate composition analysis necessitates complementary techniques:

  • Neutron diffraction : Resolves Nd/Ag site occupancy in crystal lattice
  • Differential thermal analysis : Identifies peritectic decomposition at 1,087°C
  • Atom probe tomography : Maps 3D elemental distribution with 0.3 nm resolution

Recent advances in in situ X-ray diffraction during annealing (800–1,000°C) have elucidated the formation mechanism: initial Ag₃Nd nucleation (300–400°C) followed by gradual conversion to NdAg above 750°C.

Chemical Reactions Analysis

Types of Reactions: Neodymium–silver (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Neodymium–silver (1/1) can be oxidized by exposure to oxygen or other oxidizing agents, leading to the formation of neodymium oxide and silver oxide.

    Reduction: The compound can be reduced using hydrogen gas or other reducing agents, resulting in the formation of elemental neodymium and silver.

    Substitution: Neodymium–silver (1/1) can participate in substitution reactions with halogens, forming neodymium halides and silver halides.

Major Products Formed:

    Oxidation: Neodymium oxide (Nd2O3) and silver oxide (Ag2O).

    Reduction: Elemental neodymium (Nd) and silver (Ag).

    Substitution: Neodymium halides (e.g., NdCl3) and silver halides (e.g., AgCl).

Scientific Research Applications

Neodymium–silver (1/1) has a wide range of applications in scientific research due to its unique properties.

Chemistry:

  • Used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
  • Employed in the synthesis of advanced materials with enhanced magnetic and electrical properties.

Biology:

  • Investigated for its potential antimicrobial properties, particularly in the development of antibacterial coatings and medical devices.

Medicine:

  • Explored for use in targeted drug delivery systems, where its magnetic properties can be utilized to direct therapeutic agents to specific sites in the body.

Industry:

  • Utilized in the production of high-performance magnets for use in electric motors, generators, and other electronic devices.
  • Applied in the development of advanced sensors and imaging technologies.

Mechanism of Action

The mechanism by which neodymium–silver (1/1) exerts its effects is primarily related to its magnetic and antimicrobial properties.

Molecular Targets and Pathways:

    Magnetic Properties: The strong magnetic field generated by neodymium–silver (1/1) can influence the behavior of nearby magnetic materials, making it useful in various industrial and medical applications.

    Antimicrobial Properties: The silver component of the compound can disrupt bacterial cell membranes, interfere with cellular respiration, and inhibit the replication of microbial DNA, leading to the death of the bacteria.

Comparison with Similar Compounds

Crystal Structure

  • RE-Pt-Cd Systems : Compounds like NdPtCd crystallize in the hexagonal ZrNiAl-type structure, with lattice parameters decreasing from La to Nd due to lanthanide contraction . If NdAg adopts a similar structure, its lattice constants would likely fall between those of LaAg and SmAg, reflecting Nd's intermediate ionic radius.
  • RE-Ni Systems : NdNi (from the Nd/Ni binary system) exhibits intermetallic bonding, with structural properties influenced by Nd's electropositive nature and Ni’s transition metal behavior .

Table 1: Hypothetical Structural Parameters of NdAg vs. Analogous RE-T Compounds

Compound Structure Type Lattice Parameter (Å) Reference
LaPtCd Hexagonal (ZrNiAl) a = 7.52, c = 4.38
NdPtCd Hexagonal (ZrNiAl) a = 7.45, c = 4.30
NdNi Orthorhombic a = 4.32, b = 5.68, c = 9.84
NdAg Hexagonal (hypothetical) a ≈ 7.3–7.4, c ≈ 4.2 Inferred

Magnetic and Electronic Properties

Magnetic Behavior

  • Neodymium Contributions : Nd’s 4f electrons impart paramagnetism, but in intermetallics, magnetic ordering depends on crystal field effects and hybridization with transition metals. For example, NdFeB magnets exhibit ferromagnetism due to Fe-Nd interactions , whereas NdAg may show weaker magnetism due to Ag’s diamagnetic nature.
  • Comparison with Praseodymium Analogues : Praseodymium (Pr) compounds, such as PrAg, often display stronger magnetic anisotropy than Nd counterparts due to differences in 4f electron configurations .

Table 2: Magnetic Properties of Selected RE-T Compounds

Compound Magnetic Order Coercivity (kA/m) Curie Temp. (K) Reference
NdFeB Ferromagnetic 800–1200 585–725
PrAg Paramagnetic N/A N/A
NdAg Paramagnetic (hypothetical) Low N/A Inferred

Chemical Stability and Reactivity

  • Oxidation Resistance : Neodymium is highly prone to oxidation, as seen in NdFeB magnets requiring protective coatings . Silver’s lower reactivity may mitigate this in NdAg, but the compound’s stability in humid or acidic environments remains uncertain.
  • Comparison with RE-Au Systems : Gold-containing compounds like LaAuSb stabilize via Au-Au bonding (aurophilicity) . While argentophilic interactions in Ag compounds are weaker, NdAg’s stability may rely on Nd-Ag metallic bonding.

Q & A

Q. What are the standard protocols for synthesizing Neodymium-silver (1/1) intermetallic compounds, and how can purity be ensured during synthesis?

Methodological Answer: Solid-state synthesis under inert atmospheres (e.g., argon) is commonly used, with stoichiometric ratios of neodymium and silver powders sintered at high temperatures (900–1100°C) . Purity is ensured via repeated arc-melting cycles and characterization through X-ray diffraction (XRD) to confirm phase homogeneity. Trace oxygen contamination can be mitigated using glovebox techniques .

Q. How do researchers characterize the crystal structure of Neodymium-silver (1/1), and what are the common challenges in obtaining accurate lattice parameters?

Methodological Answer: XRD and transmission electron microscopy (TEM) are primary tools. Challenges include peak broadening due to microstrain or impurities, which require Rietveld refinement for resolution. Synchrotron XRD improves accuracy for low-symmetry systems .

Q. What spectroscopic techniques are suitable for probing the electronic states of Neodymium-silver (1/1)?

Methodological Answer: X-ray photoelectron spectroscopy (XPS) identifies oxidation states, while UV-Vis-NIR spectroscopy examines d-f electronic transitions. Auger electron spectroscopy (AES) complements surface analysis, though sputtering may alter stoichiometry .

Q. How are magnetic properties of Neodymium-silver (1/1) measured, and what factors influence data reproducibility?

Methodological Answer: Superconducting quantum interference device (SQUID) magnetometry is standard. Reproducibility depends on sample homogeneity, temperature calibration, and correction for diamagnetic contributions from the sample holder .

Q. What are the best practices for documenting experimental procedures to ensure replicability?

Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): detail synthesis parameters (temperature, pressure, duration), instrument models, and software versions. Supplementary materials should include raw data and refinement plots .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) elucidate the electronic interaction between Neodymium and Silver in the 1/1 stoichiometry?

Methodological Answer: DFT calculates band structures and charge transfer using software like VASP or Quantum ESPRESSO. Hybrid functionals (e.g., HSE06) improve accuracy for f-electron systems. Validation against experimental XPS and XRD data is critical .

Q. What strategies resolve contradictions in reported magnetic moments for Neodymium-silver (1/1) across studies?

Methodological Answer: Re-evaluate synthesis conditions (e.g., oxygen content) and measurement protocols. Compare SQUID data with neutron diffraction results to distinguish intrinsic magnetism from impurity phases .

Q. How do impurities (e.g., oxygen, carbon) affect the thermodynamic stability of Neodymium-silver (1/1), and how can their impacts be quantified?

Methodological Answer: Thermogravimetric analysis (TGA) and mass spectrometry detect impurity-driven phase transitions. First-principles calculations assess impurity formation energies, while scanning electron microscopy (SEM) maps elemental distribution .

Q. What experimental designs optimize the synthesis of single-crystal Neodymium-silver (1/1) for angle-resolved photoemission spectroscopy (ARPES) studies?

Methodological Answer: Flux growth (e.g., using molten silver as a solvent) produces large crystals. Laue diffraction confirms crystallinity, and focused ion beam (FIB) milling prepares ARPES-compatible surfaces without amorphization .

Q. How can researchers reconcile discrepancies between theoretical predictions and experimental observations of lattice dynamics in Neodymium-silver (1/1)?

Methodological Answer: Inelastic neutron scattering or Raman spectroscopy measures phonon spectra. Ab initio molecular dynamics simulations incorporate temperature-dependent effects, with validation via Grüneisen parameter analysis .

Data Presentation and Analysis

Table 1: Example XRD Refinement Parameters for Neodymium-Silver (1/1)

ParameterValueUncertainty (±)
Lattice constant a5.42 Å0.02 Å
Space groupPm-3mN/A
R-factor0.0240.005

Source: Hypothetical data based on typical intermetallic refinements .

Key Recommendations

  • Replicability: Archive raw data (e.g., .CIF files for XRD) in repositories like Zenodo .
  • Contradiction Analysis: Use Bland-Altman plots or Cohen’s kappa to quantify inter-method variability .
  • Ethical Reporting: Disclose all synthesis attempts, including failed experiments, to avoid publication bias .

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